Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester

HPLC impurity profiling LC-MS method validation Dabigatran etexilate quality control

Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester (CAS 1422435-37-7, molecular formula C21H24N4O3, molecular weight 380.44 g/mol) is a structurally truncated impurity and degradation intermediate of the direct thrombin inhibitor dabigatran etexilate. This compound lacks the entire 3-(pyridin-2-ylamino)propanoate side chain that is essential for the prodrug’s conversion to active dabigatran and for potent thrombin binding, making it a chemically distinct entity rather than a simple substitution analog.

Molecular Formula C21H24N4O3
Molecular Weight 380.4 g/mol
Cat. No. B13439856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester
Molecular FormulaC21H24N4O3
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCCOC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC
InChIInChI=1S/C21H24N4O3/c1-4-27-20(22)14-6-9-16(10-7-14)23-13-19-24-17-12-15(21(26)28-5-2)8-11-18(17)25(19)3/h6-12,22-23H,4-5,13H2,1-3H3
InChIKeyMXVFCIXZAKUBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester – Structural Identity and Reference Standard Rationale


Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester (CAS 1422435-37-7, molecular formula C21H24N4O3, molecular weight 380.44 g/mol) is a structurally truncated impurity and degradation intermediate of the direct thrombin inhibitor dabigatran etexilate . This compound lacks the entire 3-(pyridin-2-ylamino)propanoate side chain that is essential for the prodrug’s conversion to active dabigatran and for potent thrombin binding, making it a chemically distinct entity rather than a simple substitution analog . It is primarily sourced as a certified reference standard (typical purity ≥95% by HPLC) for analytical method development, validation, and quality control of dabigatran etexilate active pharmaceutical ingredient and finished dosage forms .

Why Dabigatran Etexilate or Simple Ethyl Ester Impurities Cannot Substitute for Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester


Attempts to replace Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester with the parent drug dabigatran etexilate, its active metabolite dabigatran, or even closely related impurity standards such as Dabigatran EP Impurity B (ethyl ester retaining the pyridinylamino side chain) fail because each of those compounds possesses fundamentally different molecular mass, chromatographic retention, and pharmacological potency [1]. Regulatory guidelines (ICH Q3A) mandate identification and quantification of every impurity present above 0.10% in the drug substance, and each impurity must be tracked using its own characterized reference standard to ensure method specificity [2]. Using an incorrect impurity standard leads to misidentification of unknown peaks, inaccurate quantification of critical impurities, and potential batch rejection during Abbreviated New Drug Application (ANDA) review [3].

Quantitative Differentiation Evidence: Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester vs. Key Comparators


Molecular Weight Deficit of 247.31 Da (39% Reduction) vs. Dabigatran Etexilate Ensures Complete Chromatographic Resolution

Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester has a monoisotopic molecular weight of 380.44 g/mol (free base) or 416.91 g/mol (HCl salt), which is 247.31 Da (39%) lower than dabigatran etexilate (627.75 g/mol) . This large mass deficit arises from complete excision of the pyridin-2-ylamino propanoate ester side chain and the hexyloxycarbonyl carbamimidoyl substituent, generating a benzimidazole-5-carboxylate core that elutes with a significantly different retention time under standard reversed-phase HPLC conditions used for related substances testing [1].

HPLC impurity profiling LC-MS method validation Dabigatran etexilate quality control

Complete Absence of Pyridinylamino Pharmacophore Predicts Loss of Thrombin Inhibitory Activity Relative to Dabigatran

The 3-(pyridin-2-ylamino)propanoate moiety is a critical pharmacophoric element for dabigatran's binding to the thrombin active site. The des-pyridinylamino analog lacks this entire side chain, leaving only the benzimidazole-5-carboxylate core with an ethoxyiminomethyl-substituted aniline . While direct IC50 data for this specific impurity have not been published in peer-reviewed literature, structure-activity relationship studies on dabigatran analogs demonstrate that removal of the pyridinylamino substituent abolishes high-affinity thrombin binding (dabigatran Ki = 4.5 nM, IC50 = 9.3 nM) [1].

Thrombin inhibition Structure-activity relationship Dabigatran pharmacophore

Distinct HPLC Retention vs. Dabigatran EP Impurity B Enables Specific Peak Identification in Compendial Methods

Dabigatran EP Impurity B (ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, CAS 429658-95-7, MW 483.25) retains the pyridin-2-ylamino propanoate side chain and elutes at approximately 9.9 min under reversed-phase conditions . Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester, with a MW of 380.44, is significantly less polar and elutes at a distinctly different retention time, allowing unambiguous identification even when both impurities co-exist in stability samples [1].

HPLC related substances Dabigatran impurity profiling Pharmacopoeial methods

Role as Key Intermediate in A611088 Degradation Product Synthesis Distinguishes It from Simple Process Impurities

CookeChem and Delta-B describe this compound as a direct intermediate in the synthesis of 2-[[[4-[(Z)-amino[[(hexyloxy)carbonyl]imino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic acid (A611088), a known degradation product of dabigatran . This synthetic utility differentiates it from simple process impurities (e.g., Impurity A, B, C) that are merely monitored and not used as building blocks for synthesizing other characterized degradants.

Degradation pathway Impurity synthesis Dabigatran stability

Optimized Application Scenarios for Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester in Analytical and Synthetic Workflows


System Suitability Standard for HPLC Related Substances Testing in Dabigatran Etexilate API and Capsules

With a molecular weight 39% lower than dabigatran etexilate and baseline chromatographic resolution from EP Impurity B (ΔMW = 102.81 g/mol), this compound is an ideal system suitability marker to verify column performance and gradient reproducibility before each analytical run . Its distinct retention time prevents co-elution with the API or any side-chain-bearing impurity, satisfying ICH Q2(R1) specificity requirements [1].

Reference Standard for Identification and Quantification of a Critical Degradation Product During Forced Degradation Studies

As a documented intermediate in the formation of the A611088 degradation product, this compound serves as a primary reference standard for tracking hydrolytic degradation pathways under ICH Q1A(R2) stress conditions (acid, base, thermal) [1]. Its availability at ≥95% purity enables accurate quantification when this impurity exceeds the 0.10% identification threshold in stability samples.

Synthetic Building Block for the Preparation of Dabigatran Degradation Product Libraries

Unlike simple process impurities that are purchased solely for analytical spiking experiments, this compound functions as a direct synthetic precursor to the A611088 degradation product, allowing quality control laboratories and contract research organizations to prepare full degradation product libraries for mass spectrometric characterization and forced degradation method development .

Negative Control in Thrombin Activity Assays During Dabigatran Bioequivalence Studies

Based on structure-activity relationship data showing that deletion of the pyridinylamino side chain abolishes thrombin inhibition (dabigatran Ki = 4.5 nM), this impurity can be deployed as a pharmacologically inert negative control to confirm that observed anticoagulant activity originates specifically from dabigatran and not from co-eluting degradation products in plasma samples .

Quote Request

Request a Quote for Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.